molecular formula C12H14O4 B1293385 Diethyl isophthalate CAS No. 636-53-3

Diethyl isophthalate

Cat. No. B1293385
Key on ui cas rn: 636-53-3
M. Wt: 222.24 g/mol
InChI Key: JLVWYWVLMFVCDI-UHFFFAOYSA-N
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Patent
US04087409

Procedure details

A solution of 55 g. of this diethyl isophthalate in 140 ml. of ethanol was saponified by the addition of 15 g. of potassium hydroxide in 15 ml. of water. The resulting gel was refluxed 30 minutes, cooled and extracted with ether to remove unreacted diester. The water layer was acidified and the crude acid product precipitated. Ethyl hydrogen isophthalate having a melting point of 131° to 132° C. was obtained in a 16.5 g. yield after recrystallization from benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:14]CC)(=[O:13])[C:2]1[CH:12]=[CH:11][CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:3]=1.C(O)C.[OH-].[K+]>O>[C:5]([O:7][CH2:8][CH3:9])(=[O:6])[C:4]1[CH:10]=[CH:11][CH:12]=[C:2]([C:1]([OH:14])=[O:13])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)OCC)=CC=C1)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting gel was refluxed 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to remove unreacted diester
CUSTOM
Type
CUSTOM
Details
the crude acid product precipitated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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